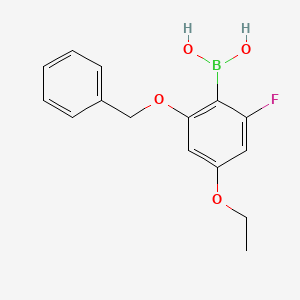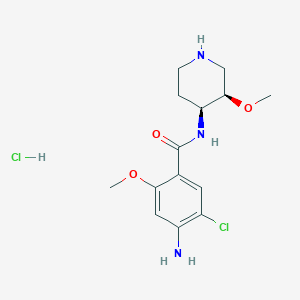
5-Isopropyl-4-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-4-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by its pyridine ring structure, which is substituted with an isopropyl group at the 5-position and a trifluoromethyl group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminopyridine as the core structure.
Isopropyl Group Introduction: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a strong Lewis acid catalyst such as aluminum chloride.
Trifluoromethyl Group Introduction: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle hazardous reagents. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or other functional groups present.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine N-oxide, pyridine-2,3-dione.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-Isopropyl-4-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)pyridin-2-amine: Lacks the isopropyl group.
5-Isopropylpyridin-2-amine: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)pyridine: Lacks the amine group.
Uniqueness: The presence of both the isopropyl and trifluoromethyl groups on the pyridine ring makes 5-Isopropyl-4-(trifluoromethyl)pyridin-2-amine unique, providing it with distinct chemical and physical properties compared to its similar counterparts.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in modern chemistry and industry.
Propiedades
Fórmula molecular |
C9H11F3N2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
5-propan-2-yl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H11F3N2/c1-5(2)6-4-14-8(13)3-7(6)9(10,11)12/h3-5H,1-2H3,(H2,13,14) |
Clave InChI |
DIRQZKGUOSKZQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=C(C=C1C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



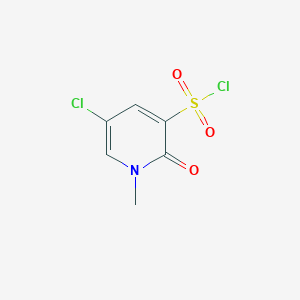

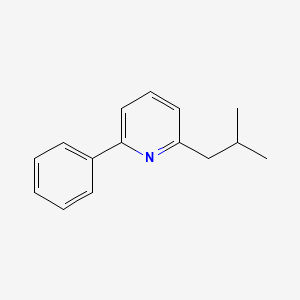
![5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B15364255.png)
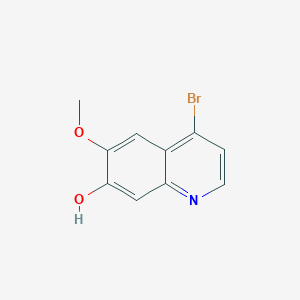
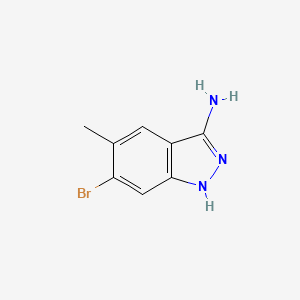
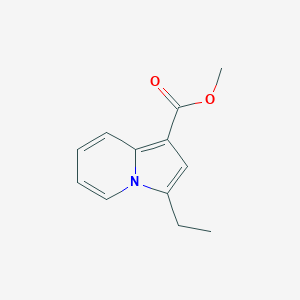
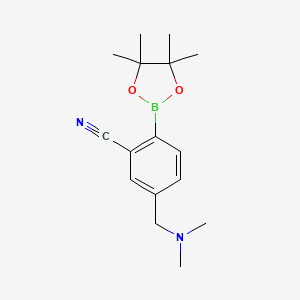
![2-[1,1'-Biphenyl]-3-yl-5-chloropyridine](/img/structure/B15364300.png)


